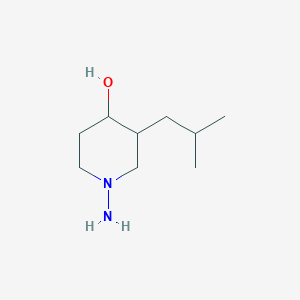

1-Amino-3-isobutylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-7(2)5-8-6-11(10)4-3-9(8)12/h7-9,12H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTKPTSEASSBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 3 Isobutylpiperidin 4 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. amazonaws.com This process involves identifying key bonds and functional groups that can be disconnected to reveal plausible synthetic precursors.

A primary disconnection strategy would involve the C-N bond of the piperidine (B6355638) ring, suggesting a cyclization approach. Another key disconnection is the C3-C4 bond, which could be formed through various carbon-carbon bond-forming reactions. The amino group at N1 could be introduced via amination of a suitable precursor or carried through the synthetic sequence.

Based on the strategic disconnections, several accessible precursors and building blocks can be identified. A plausible retrosynthetic pathway could lead back to a linear amino alcohol or an amino ketone precursor that can undergo intramolecular cyclization. For instance, a key intermediate could be a δ-amino ketone or a δ-amino epoxide, which can be cyclized to form the desired piperidin-4-ol ring system.

Potential starting materials for the synthesis of these precursors include commercially available chiral building blocks, such as amino acids or chiral epoxides, which can be used to control the stereochemistry of the final product. Alternatively, asymmetric synthesis methods can be employed to introduce the desired stereocenters.

Table 1: Potential Precursors for the Synthesis of 1-Amino-3-isobutylpiperidin-4-ol

| Precursor Type | Key Features | Potential Synthetic Utility |

| δ-Amino Ketone | Contains the carbon backbone and key functional groups for cyclization. | Can undergo intramolecular reductive amination to form the piperidine ring. |

| δ-Amino Epoxide | Allows for stereocontrolled introduction of the hydroxyl group. | Can undergo intramolecular ring-opening with the amine to form the piperidin-4-ol. |

| Substituted Pyridine (B92270) | Aromatic precursor that can be reduced and functionalized. | Can undergo reduction followed by stereoselective functionalization. |

| Glutarimide Derivative | Cyclic precursor that can be selectively reduced and functionalized. | Can be a versatile intermediate for the introduction of substituents. |

Development of Stereoselective Synthetic Routes

The presence of two stereogenic centers in this compound necessitates the development of stereoselective synthetic routes to control the relative and absolute stereochemistry of the final product. Both asymmetric synthesis and diastereoselective reactions are crucial in achieving this goal.

Asymmetric synthesis aims to generate a specific stereoisomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Chiral catalysts play a pivotal role in enantioselective synthesis by creating a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, chiral catalysts could be employed in several key transformations:

Asymmetric Hydrogenation: A prochiral enamine or ketone precursor could be asymmetrically hydrogenated using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands) to establish the stereocenters at C3 and C4.

Asymmetric Aldol or Mannich Reactions: The carbon skeleton could be constructed using a chiral catalyst-mediated aldol or Mannich reaction to set the stereochemistry of the C3 and C4 positions.

Asymmetric Epoxidation: A chiral catalyst could be used for the asymmetric epoxidation of an olefin precursor, followed by regioselective ring-opening to introduce the amino and hydroxyl groups with the desired stereochemistry.

Recent advances in catalysis have provided a range of powerful tools for the enantioselective synthesis of substituted piperidines. ajchem-a.comnih.gov

Diastereoselective reactions are essential for controlling the relative stereochemistry of the two stereocenters in this compound. This can be achieved by taking advantage of the steric and electronic properties of the starting materials and intermediates.

Substrate-Controlled Diastereoselection: The existing stereocenter in a chiral precursor can direct the stereochemical outcome of subsequent reactions. For example, the cyclization of a chiral δ-amino ketone can proceed with high diastereoselectivity due to the conformational preference of the transition state.

Reagent-Controlled Diastereoselection: The choice of reagents can influence the diastereoselectivity of a reaction. For instance, the reduction of a cyclic ketone precursor with a sterically demanding reducing agent can favor the formation of one diastereomer of the corresponding alcohol.

Cyclization Strategies: The method of cyclization can have a profound impact on the diastereoselectivity. Intramolecular Michael additions, reductive aminations, and ring-closing metathesis are powerful methods for constructing the piperidine ring with a high degree of stereocontrol. researchgate.net For instance, the regio- and stereospecific ring-opening of a 1-benzyl-3,4-epoxypiperidine with an amine can lead to the formation of trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net

Table 2: Comparison of Stereoselective Strategies

| Strategy | Description | Advantages | Potential Challenges |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Predictable absolute stereochemistry. | Limited availability of suitable starting materials. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. | High levels of stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | High efficiency and atom economy. | Catalyst development can be challenging and expensive. |

| Diastereoselective Reactions | Controls the relative stereochemistry of multiple stereocenters. | Can be highly efficient and predictable. | May require careful optimization of reaction conditions. |

Chemo- and Regioselective Synthesis of the Piperidine Core

The controlled synthesis of the 3-isobutylpiperidin-4-ol core is fundamental to obtaining the target compound. Chemo- and regioselectivity are critical challenges in constructing such a polysubstituted heterocyclic system. The relative positioning of the isobutyl group at the C-3 position and the hydroxyl group at the C-4 position must be precisely managed to avoid the formation of undesired isomers.

One strategy to achieve this control is through the use of starting materials with pre-defined stereochemistry or functional groups that direct subsequent reactions. For instance, the generation of a 3,4-piperidyne intermediate allows for regioselective trapping to introduce substituents at the desired positions. Computational studies, such as the distortion/interaction model, can predict the regioselectivity of nucleophilic additions to these strained intermediates nih.gov. Another approach involves the cycloaddition of 3-azetidinones with specifically substituted 1,3-enynes, which can provide controlled access to each regioisomer of 3-hydroxy-4,5-alkyl-substituted pyridines, precursors to the piperidine core nih.gov. The choice of reagents and reaction conditions can dictate the preferential site of nucleophilic attack or cycloaddition, ensuring the desired arrangement of substituents mdpi.com.

| Method | Key Features | Selectivity Control | Reference |

| Piperidyne Trapping | Generation of a strained 3,4-piperidyne intermediate followed by trapping with nucleophiles or in cycloadditions. | Based on the electronic and steric properties of the piperidyne, predictable by computational models. | nih.gov |

| Cycloaddition | [4+2] cycloaddition of azetidinones with substituted 1,3-enynes. | The substitution pattern on the enyne directs the regiochemical outcome of the cycloaddition. | nih.gov |

Exploration of Diverse Synthetic Strategies

A range of synthetic strategies can be envisioned for the assembly of this compound, leveraging multi-component reactions, intramolecular cyclizations, and green chemistry principles to enhance efficiency and sustainability.

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules like substituted piperidines in a single step. An effective method for synthesizing highly functionalized piperidines involves the one-pot condensation of aldehydes, amines, and β-ketoesters. scispace.comresearchgate.netresearchgate.net This pseudo five-component reaction can be catalyzed by various agents, including environmentally friendly options like sodium lauryl sulfate (SLS) in water, to produce a diverse range of piperidine derivatives in moderate to high yields. scispace.comresearchgate.net For the synthesis of the target compound, a potential MCR could involve an appropriately substituted aldehyde, a source of the 1-amino group (such as a protected hydrazine), and a β-ketoester bearing the isobutyl moiety.

Convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is another efficient strategy. For instance, a Zincke imine intermediate approach allows for the synthesis of N-(hetero)arylpiperidines by combining substituted pyridines and anilines in a one-pot process, followed by reduction or nucleophilic addition chemrxiv.org. This modular strategy could be adapted to couple a pre-formed piperidinone ring with a nitrogen source.

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a reliable means to form the piperidine ring. A key strategy involves the cyclization of a linear precursor containing all the necessary atoms and functional groups. For example, the aza-Prins cyclization of homoallylic amines with aldehydes can yield 3,4-disubstituted piperidines nih.govnih.gov. The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst (Brønsted vs. Lewis acids), allowing for selective formation of either cis or trans isomers nih.govresearchgate.net.

Another powerful method is the reductive cyclization of precursors like amino acetals or aldehydes. Diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, retains the stereochemistry established in the initial step, offering excellent control over the final piperidine structure nih.gov. Similarly, one-pot azide reductive cyclization of an aldehyde can be a key step in a multi-stage synthesis to produce functionalized hydroxypiperidines nih.gov. These methods highlight the importance of designing a linear precursor that, upon cyclization, yields the desired 3-isobutyl-4-hydroxypiperidine framework.

| Cyclization Type | Precursor | Key Features | Reference |

| Aza-Prins Cyclization | Homoallylic amine and aldehyde | Catalyst control (Lewis vs. Brønsted acid) can switch between kinetic and thermodynamic products, yielding different stereoisomers. | nih.govnih.govresearchgate.net |

| Reductive Cyclization | Amino acetal or Azido-aldehyde | Stereochemistry is often retained from the acyclic precursor, allowing for diastereoselective synthesis. | nih.gov |

| Radical Cyclization | Linear amino-aldehydes | Cobalt-catalyzed intramolecular cyclization provides access to various piperidines. | nih.gov |

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of piperidines has benefited from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and using recyclable catalysts. rasayanjournal.co.inajchem-a.com An efficient green chemistry approach has been developed for N-substituted piperidones, which are key precursors to piperidines nih.govresearchgate.netfigshare.com. This methodology presents significant advantages over classical approaches like the Dieckman condensation.

One of the most impactful green strategies is the use of water as a reaction solvent. One-pot multi-component syntheses of highly substituted piperidines have been successfully carried out in water, often at room temperature, using catalysts like sodium lauryl sulfate (SLS). scispace.comresearchgate.netgrowingscience.com These protocols not only simplify the reaction setup but also facilitate product workup and reduce the environmental footprint of the synthesis. scispace.com Other green techniques applicable to piperidine synthesis include the use of non-toxic, recyclable catalysts and solvent-free reaction conditions ajchem-a.com.

Optimization of Reaction Conditions and Scalability Studies

Transitioning a synthetic route from laboratory-scale to larger-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

The catalyst system is often a focal point for optimization. In transition metal-catalyzed reactions for piperidine synthesis, such as those involving rhodium, ruthenium, or palladium, the choice of catalyst and its associated ligands is paramount for controlling selectivity and achieving high yields. nih.govnih.gov For instance, in the C-H functionalization of piperidines, specialized chiral dirhodium catalysts can be used to control both diastereoselectivity and enantioselectivity nih.gov.

Optimizing catalyst loading is a key aspect of making a process more economical and scalable. Reducing the amount of expensive transition metal catalyst without compromising yield or selectivity is a common goal. This can be achieved through the design of more efficient ligands that accelerate the catalytic cycle or by developing heterogeneous catalysts that can be easily recovered and reused nih.gov. For example, a heterogeneous ruthenium catalyst has been developed for the diastereoselective hydrogenation of substituted pyridines to piperidines nih.gov. The careful screening of catalysts, ligands, solvents, and temperature is essential for developing a robust and scalable synthesis for this compound and its analogs.

Solvent Effects and Temperature Optimization for Efficiency

The efficiency of synthetic routes to piperidine derivatives is highly dependent on the choice of solvent and the reaction temperature. These parameters can significantly influence reaction rates, selectivity, and the formation of byproducts. For instance, in the synthesis of piperidines via the hydrogenation of pyridine precursors, the solvent can affect catalyst activity and the stereochemical outcome of the reaction.

Solvent Selection:

The choice of solvent is critical in reactions such as reductive amination and catalytic hydrogenation. A solvent selection guide for aldehyde-based direct reductive amination highlights the importance of the solvent in managing the reactivity of the reagents and intermediates. For the hydrogenation of substituted pyridines, solvents like trifluoroethanol (TFE) have been shown to be effective, allowing reactions to proceed under mild conditions. In some cases, the use of water as a solvent can prevent the racemization of enantioenriched substrates, which is particularly important in the synthesis of chiral piperidines. The solubility of reagents, such as certain bases used in cyclization reactions, can also dictate the choice of solvent to avoid issues like poor solubility that can hinder large-scale synthesis.

Temperature Optimization:

Temperature plays a pivotal role in controlling the kinetics and thermodynamics of a reaction. In the asymmetric synthesis of piperidines, temperature can influence the diastereoselectivity. For example, in certain cyclization reactions, lower temperatures may be required to achieve high enantioselectivities. Conversely, some hydrogenation reactions of pyridines necessitate elevated temperatures and pressures to achieve full conversion, although recent developments have focused on milder conditions. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity. For instance, in the hydrogenation of functionalized pyridines using a rhodium oxide catalyst, it was found that the reaction could be carried out at a mild temperature of 40 °C.

The interplay between solvent and temperature is a key aspect of process optimization. A design of experiments (DoE) approach can be systematically employed to map the reactivity landscape and identify the optimal conditions for achieving the desired product with high yield and purity.

Table 1: Illustrative Data on Solvent and Temperature Effects in Piperidine Synthesis

| Reaction Type | Substrate Example | Solvent | Temperature (°C) | Key Finding |

| Reductive Amination | Generic Aldehyde and Amine | Ethyl Acetate | Room Temperature | Good conversion with NaBH(OAc)3 as the reducing agent. |

| Catalytic Hydrogenation | Substituted Pyridine | Trifluoroethanol (TFE) | 40 | High yield and broad substrate scope with Rh2O3 catalyst under mild conditions. |

| Asymmetric Cyclization | N-(tert-butylsulfinyl)-bromoimine | Dichloromethane | -78 | Excellent diastereoselectivity achieved at low temperatures. |

| Hydrogenation | Methyl nicotinate | Not specified | 90 | High yield (90%) achieved at elevated temperature and pressure in a flow reactor. |

Process Intensification for Preparative-Scale Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient and cost-effective chemical production methods. In the context of synthesizing this compound and its analogs on a preparative scale, continuous flow chemistry has emerged as a significant enabling technology.

Continuous Flow Hydrogenation:

Catalytic hydrogenation is a common step in piperidine synthesis, and performing this reaction in a continuous flow setup offers several advantages over traditional batch reactors. Flow reactors, such as the H-Cube®, allow for reactions to be conducted safely at high temperatures and pressures, which can significantly reduce reaction times from hours or days to minutes. The improved mixing and heat transfer in microreactors or tube-based reactors lead to higher efficiency and selectivity. For example, the hydrogenation of ethyl nicotinate in a trickle bed reactor demonstrated high throughput on a laboratory scale. This technology is particularly beneficial for handling hazardous reagents and for scaling up reactions in a more controlled and reproducible manner.

Multi-step Continuous Flow Synthesis:

A primary goal of process intensification is to telescope multiple reaction steps into a continuous sequence, minimizing the need for isolation and purification of intermediates. This approach has been successfully applied to the synthesis of various heterocyclic compounds. By carefully selecting compatible solvents and reagents, it is possible to link different reaction stages, such as a cyclization reaction followed by a reduction. The use of in-line purification and analysis techniques further enhances the efficiency of such integrated processes. For the synthesis of complex piperidines, a multi-step continuous flow approach could involve the formation of a piperidin-4-one intermediate in one reactor, followed by its immediate reduction and subsequent amination in downstream modules.

The transition from batch to continuous manufacturing is a key trend in the pharmaceutical industry, driven by the need for more sustainable and efficient synthetic processes. The development of robust continuous flow methods for the synthesis of this compound would represent a significant advancement in its large-scale production.

Table 2: Comparison of Batch vs. Continuous Flow Hydrogenation for Piperidine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes) |

| Safety | Challenges with high pressure/temperature and hazardous reagents | Enhanced safety due to small reactor volumes and better control |

| Scalability | Can be difficult and require large, specialized equipment | More straightforward and safer scale-up |

| Efficiency | Lower space-time yields due to discontinuous operation | Higher throughput and improved mass and heat transfer |

| Reproducibility | Can be variable between batches | Highly controlled and reproducible environment |

Advanced Structural Analysis and Conformational Studies

Spectroscopic Investigations for Conformational Elucidation

Spectroscopic methods are indispensable for probing the conformational landscape of 1-Amino-3-isobutylpiperidin-4-ol in a solution state. These techniques offer insights into the spatial arrangement of atoms and the surrounding environment of functional groups.

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure and relative stereochemistry of a molecule in solution. For a substituted piperidine (B6355638) like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assign all proton (¹H) and carbon (¹³C) signals.

The crucial aspect for conformational analysis lies in the measurement of proton-proton coupling constants (J-values) and the observation of through-space interactions via NOESY (Nuclear Overhauser Effect Spectroscopy). The magnitude of the ³JHH coupling constants between adjacent protons on the piperidine ring can help determine their dihedral angles, which in turn defines the ring's conformation and the axial or equatorial orientation of the substituents. nih.gov For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons suggests a diaxial relationship, characteristic of a chair conformation. ias.ac.in NOESY cross-peaks would reveal protons that are close in space, further confirming substituent orientations (e.g., a 1,3-diaxial interaction). The conformational free energies of substituted piperidines are known to be influenced by electrostatic interactions between substituents and the nitrogen atom. nih.gov

Table 1: Hypothetical ¹H NMR J-coupling Constants for Conformational Analysis of this compound

| Interacting Protons | Coupling Constant (Hz) | Inferred Dihedral Angle | Implied Relationship |

|---|---|---|---|

| H3-H4 | ~11.0 | ~180° | Trans-diaxial |

| H4-H5ax | ~11.5 | ~180° | Trans-diaxial |

| H4-H5eq | ~3.5 | ~60° | Gauche |

| H2ax-H3 | ~10.5 | ~180° | Trans-diaxial |

Note: This table is illustrative, based on typical values for substituted piperidines in a stable chair conformation.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the chemical environment, including bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding.

For this compound, key vibrational bands would include:

O-H Stretch: The hydroxyl group would exhibit a broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, indicative of hydrogen bonding. The exact position and shape can provide clues about intra- versus intermolecular bonding.

N-H Stretch: The primary amino group would show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. biointerfaceresearch.com

C-H Stretch: Vibrations from the isobutyl and piperidine ring C-H bonds would appear in the 2850-3000 cm⁻¹ range.

C-N and C-O Stretches: These would be found in the fingerprint region (1000-1300 cm⁻¹).

Changes in these frequencies upon solvent alteration or in the solid state can reflect different conformational or packing arrangements that influence the functional groups' environments.

Since this compound possesses multiple chiral centers (at C3 and C4), it is an optically active molecule. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. documentsdelivered.com These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

The resulting spectrum (a Cotton effect in CD/ORD) is highly sensitive to the three-dimensional arrangement of chromophores and the rest of the chiral molecule. By comparing the experimentally obtained spectrum to that predicted by computational methods (like time-dependent density functional theory, TD-DFT) for a known absolute configuration, the true stereochemistry of the molecule can be assigned. This is particularly crucial when unambiguous assignment through synthetic routes or NMR is not possible.

X-ray Crystallographic Analysis for Solid-State Structure

While spectroscopic methods reveal the molecule's structure in solution, X-ray crystallography provides a precise and unambiguous picture of its conformation and intermolecular arrangement in the solid, crystalline state.

Single-crystal X-ray diffraction analysis would yield the exact three-dimensional coordinates of every non-hydrogen atom in the molecule. This allows for the direct observation of the piperidine ring's conformation (e.g., a perfect chair, a distorted chair, or a twist-boat). It also provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemical relationships between the isobutyl, hydroxyl, and amino groups.

Table 2: Representative Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 15.789 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1342.5 |

Note: This data is representative and not specific to this compound.

The crystal structure reveals how individual molecules of this compound pack together. This packing is governed by intermolecular forces, primarily hydrogen bonding. The hydroxyl (donor and acceptor), primary amino (donor), and pyridine (B92270) nitrogen (acceptor) groups are all capable of forming strong hydrogen bonds.

Conformational Dynamics and Isomerism

Experimental Studies of Ring Conformations (Chair, Boat, Twist-Boat)

The six-membered piperidine ring, analogous to cyclohexane, adopts non-planar conformations to alleviate angle and torsional strain. The lowest energy conformation is overwhelmingly the chair form . wikipedia.org Other higher-energy conformations, such as the boat and twist-boat , typically serve as transient intermediates during the process of ring inversion, although they can be populated in sterically hindered or structurally constrained systems. ias.ac.inresearchgate.net

For this compound, two principal chair conformers are in equilibrium through ring inversion. The stability of these conformers is dictated by the energetic penalty of placing substituents in the more sterically hindered axial positions versus the less hindered equatorial positions. The large isobutyl group at the C-3 position has a strong steric preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. The preference of the C-4 hydroxyl group is less pronounced and can be influenced by other factors, such as hydrogen bonding.

Assuming a trans relationship between the isobutyl and hydroxyl groups (a common outcome in many synthetic routes), the conformational equilibrium would be dominated by the di-equatorial conformer.

Table 1: Qualitative Energy Comparison of Chair Conformations for trans-1-Amino-3-isobutylpiperidin-4-ol

| Conformer | C-3 Isobutyl Position | C-4 Hydroxyl Position | Key Steric Interactions | Predicted Relative Stability |

|---|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | Minimal 1,3-diaxial strain | Most Stable |

| Chair 2 | Axial | Axial | Significant 1,3-diaxial strain (isobutyl-H, OH-H) | Least Stable |

In cases of heavily substituted piperidines, particularly with bulky N-substituents, boat or twist-boat conformations can become more significant to alleviate severe steric strain. ias.ac.innih.gov For this compound, the N-amino group is relatively small, suggesting that non-chair conformations would represent a very minor component of the conformational equilibrium under standard conditions. Experimental verification using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of proton-proton coupling constants (³JHH), would be the definitive method to establish the dominant ring conformation. ias.ac.in

Tautomeric Equilibria and Intramolecular Hydrogen Bonding

Tautomeric Equilibria Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. wikipedia.org Common forms include keto-enol and imine-enamine tautomerism. clockss.org For a saturated N-amino piperidinol derivative like this compound, which lacks the necessary pi-systems, these common tautomeric forms are not possible. The compound exists in a single, stable constitutional form, and significant prototropic tautomerism is not an expected feature of its chemistry.

Intramolecular Hydrogen Bonding The presence of both a hydrogen bond donor (the C4-hydroxyl group) and acceptors (the N1-amino nitrogen and the ring nitrogen) allows for the possibility of intramolecular hydrogen bonding (IMHB). The formation of an IMHB is highly dependent on the stereochemistry and conformation of the molecule, as it requires the donor and acceptor groups to be in close spatial proximity.

An IMHB could significantly influence the conformational equilibrium by stabilizing a conformer that might otherwise be less favored. For instance, in a cis-isomer where the isobutyl group is equatorial and the hydroxyl group is axial (cis-3e,4a), an IMHB could form between the axial hydroxyl group and the N1-amino group. This interaction could increase the population of this specific conformer.

Table 2: Potential Intramolecular Hydrogen Bonding in Isomers of this compound

| Stereoisomer | Conformation | Potential H-Bond | Feasibility |

|---|---|---|---|

| trans (3e, 4e) | Chair | O-H···N(amino) | Unlikely (groups are too far apart) |

| trans (3a, 4a) | Chair | O-H···N(amino) | Possible, but the conformer is sterically disfavored |

| cis (3e, 4a) | Chair | O-H···N(amino) | Geometrically favorable; could stabilize this conformer |

| cis (3a, 4e) | Chair | O-H···N(amino) | Unlikely (groups are too far apart) |

Experimental evidence for IMHB can be obtained from infrared (IR) spectroscopy in dilute non-polar solutions (observing a sharp, concentration-independent O-H stretching band at a lower frequency) or from ¹H NMR spectroscopy, where the chemical shift of the hydroxyl proton may show reduced dependence on temperature or concentration. nih.gov

Solution-State Conformation and Flexibility Analysis

In solution, this compound exists as a dynamic equilibrium of interconverting conformers. The exact position of this equilibrium is sensitive to the solvent environment.

Solvent Effects:

Non-polar solvents (e.g., chloroform, toluene): In these environments, intramolecular hydrogen bonds are more significant. researchgate.net If a conformer is stabilized by an IMHB, its population will be higher in non-polar solvents compared to polar ones.

Polar, protic solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They will compete with the internal groups to form strong intermolecular hydrogen bonds with the hydroxyl and amino functionalities. unito.it This competition can disrupt or weaken any IMHB, causing the conformational equilibrium to shift towards the conformer that is sterically most favorable, which is typically the one with the maximum number of substituents in the equatorial position. nih.gov

NMR Spectroscopy as a Diagnostic Tool: ¹H NMR spectroscopy is the primary tool for analyzing solution-state conformation. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation. By measuring these coupling constants, the dominant chair conformation can be determined.

For example, a large coupling constant (typically 8–12 Hz) between the protons on C-3 and C-4 (³J_H3,H4) would indicate a diaxial relationship, while a smaller coupling (2–5 Hz) would suggest an axial-equatorial or di-equatorial arrangement.

Table 3: Representative ¹H NMR Coupling Constants for Determining Conformation

| Proton Relationship | Dominant Conformer | Expected ³J_HH Value (Hz) |

|---|---|---|

| H4(axial) – H3(axial) | Isobutyl (eq), OH (ax) OR Isobutyl (ax), OH (eq) | ~ 10 - 13 |

| H4(axial) – H5(axial) | OH (ax) | ~ 10 - 13 |

| H4(equatorial) – H3/H5(axial) | OH (eq) | ~ 2 - 5 |

| H4(equatorial) – H3/H5(equatorial) | OH (eq) | ~ 2 - 5 |

By carefully analyzing the full set of coupling constants around the ring, a detailed picture of the predominant solution-state conformation and the flexibility of the piperidine ring can be established. Variable temperature NMR studies can also provide thermodynamic data on the energy difference between the conformers. researchgate.net

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in research concerning the chemical compound this compound. As a result, a detailed article on its theoretical and computational chemistry, as specified by the requested outline, cannot be generated at this time.

Extensive searches for scholarly articles and data pertaining to quantum chemical calculations, molecular dynamics simulations, and molecular modeling studies specifically focused on this compound have yielded no relevant results. The scientific community has not published research that would provide the necessary data to elaborate on the following topics for this particular compound:

Density Functional Theory (DFT) Studies: Information on the molecular orbitals (such as HOMO and LUMO) and charge distribution is not available.

Conformational Energy Landscapes: There are no published studies on the relative stabilities of the isomers of this compound.

Molecular Dynamics (MD) Simulations: No trajectory analyses of its dynamic behavior in solution or its interaction with solvation environments have been documented.

Molecular Modeling and Docking Studies: Without data on its in vitro activity, there are no applicable molecular docking studies to report.

While general methodologies for computational chemistry exist and have been applied to other piperidine derivatives and heterocyclic compounds, the strict focus on this compound as per the instructions cannot be met. The creation of an informative and scientifically accurate article requires specific research findings, including data tables, which are currently absent from the public domain for this compound.

Therefore, until specific computational studies on this compound are conducted and published, any attempt to generate the requested article would be speculative and not based on factual, verifiable scientific research.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies for Biological Targets (if applicable to in vitro activity)

Ligand-Protein Interaction Prediction and Binding Mode Analysis

No studies detailing the prediction of ligand-protein interactions or the analysis of binding modes for 1-Amino-3-isobutylpiperidin-4-ol with any specific protein target were found in the public domain. While molecular docking is a common computational technique used to predict the binding orientation of a small molecule to a protein, there is no evidence of its application to this particular compound in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models involving this compound yielded no results. QSAR studies are performed on a series of related compounds to correlate their chemical structures with their biological activities.

There are no published predictive QSAR models for the biological effects of a series of compounds that includes this compound.

As no QSAR studies for this compound were found, there has been no identification of key structural descriptors that would define its activity.

Future Research Directions and Potential Applications

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The presence of multiple reactive sites on 1-Amino-3-isobutylpiperidin-4-ol makes it a highly versatile intermediate for the synthesis of more complex molecules. The primary and secondary amines can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to introduce a wide range of substituents. The hydroxyl group can be derivatized to form ethers, esters, or can be oxidized to a ketone, providing further opportunities for molecular elaboration. This versatility allows for the construction of diverse libraries of compounds for screening in drug discovery programs.

Advancements in Asymmetric Synthesis Methodologies Enabled by the Compound

The chiral nature of this compound makes it a valuable tool in the field of asymmetric synthesis. Chiral piperidine (B6355638) derivatives are sought after for their role as catalysts and chiral auxiliaries in stereoselective reactions. The development of practical and efficient asymmetric syntheses is crucial for producing enantiomerically pure pharmaceuticals. nih.gov Methodologies such as asymmetric hydrogenation and transfer hydrogenation are commonly employed to produce chiral cyclic amines. mdpi.com The development of novel organocatalysts and transition-metal complexes incorporating the this compound scaffold could lead to new and improved methods for the synthesis of chiral molecules. nih.gov

Exploration of Unexplored Biological Targets and Mechanistic Hypotheses

The piperidine scaffold is a common feature in many biologically active compounds, including those with antifungal and other therapeutic properties. mdpi.com By modifying the functional groups of this compound, researchers can create a library of derivatives to screen against a wide array of biological targets. This exploration could uncover novel therapeutic agents for various diseases. Mechanistic studies on any active compounds would be crucial to understand their mode of action and to guide further optimization.

Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environments. mskcc.org They can be used to investigate the function of proteins and other biomolecules in a controlled manner. mskcc.org The this compound scaffold can be functionalized with reporter groups, such as fluorescent tags or biotin, to create chemical probes. These probes could be designed to selectively bind to specific biological targets, allowing for their visualization and study within cells and tissues. mdpi.com The development of such probes can provide valuable insights into disease mechanisms and aid in the identification of new drug targets. rsc.orgnih.govnih.gov

Strategic Design of Next-Generation Chemical Scaffolds Based on its Core Structure

The core structure of this compound can serve as a foundation for the design of entirely new classes of chemical scaffolds. nih.gov By systematically modifying the piperidine ring and its substituents, chemists can create novel three-dimensional structures with diverse chemical and physical properties. mdpi.com These next-generation scaffolds could possess improved drug-like properties, such as enhanced potency, selectivity, and metabolic stability. The design of such scaffolds is a key aspect of modern drug discovery, aiming to create innovative therapeutics with superior efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-3-isobutylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, such as reductive amination or nucleophilic substitution, to introduce the isobutyl and amino groups onto the piperidine scaffold. For example, condensation reactions using aromatic acid chlorides (as seen in analogous piperidine derivatives) can yield intermediates, followed by selective reduction or functionalization . Optimization of solvent polarity (e.g., aqueous vs. anhydrous conditions) and temperature (e.g., 50–80°C) significantly impacts purity, with HPLC monitoring recommended for intermediate validation .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy : Identify amine (-NH₂, ~3300 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) stretches.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 201.3) and fragmentation patterns.

- NMR : Use ¹H/¹³C NMR to resolve piperidine ring conformation (e.g., axial vs. equatorial substituents) and isobutyl group integration .

Q. What stability considerations are critical for storing this compound in research settings?

- Methodological Answer : Stability is pH-dependent due to the amine and hydroxyl groups. Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent oxidation. Monitor degradation via TLC or LC-MS, particularly for hydrolysis byproducts (e.g., piperidine ring-opening) under acidic/basic conditions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., using amylose-based columns) can isolate stereoisomers. Molecular docking studies (e.g., AutoDock Vina) reveal preferential binding of (3R,4S)-isomers to serotonin or dopamine receptors, driven by hydrogen bonding with the hydroxyl group and steric fit of the isobutyl moiety . Validate with in vitro receptor-binding assays using radiolabeled ligands .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Topological polar surface area (TPSA) : Calculate using tools like Molinspiration to predict blood-brain barrier permeability (TPSA ~58 Ų suggests moderate CNS penetration) .

- LogP : Estimate via ChemDraw or XLogP3 (experimental LogP ~1.5) to assess hydrophobicity for solubility optimization .

- pKa : Use SPARC or ACD/Labs to determine protonation states at physiological pH (amine pKa ~9.5; hydroxyl pKa ~12) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

- Use identical cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (<0.1% DMSO).

- Validate purity (>98% via HPLC) and confirm structural integrity post-assay with LC-MS .

Q. What advanced functionalization strategies enable site-specific modification of this compound for SAR studies?

- Methodological Answer :

- Amino group : Perform acylation (e.g., acetyl chloride) or sulfonylation (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride) to probe steric/electronic effects .

- Hydroxyl group : Protect with tert-butyldimethylsilyl (TBDMS) groups during multi-step syntheses, followed by deprotection under mild acidic conditions .

Analytical and Experimental Design Considerations

Q. What chromatographic methods are optimal for separating this compound from structurally similar impurities?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA over 20 min). Adjust pH to 2.5 to ionize the amine, improving peak symmetry. Compare retention times with spiked standards for identification .

Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in neuropharmacological models?

- Methodological Answer : Employ in vivo models (e.g., murine forced swim test for antidepressant activity) with escalating doses (1–50 mg/kg, i.p.). Include positive controls (e.g., imipramine) and measure biomarkers (e.g., cortical serotonin levels via microdialysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.